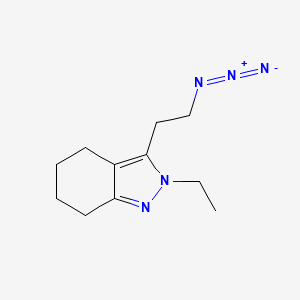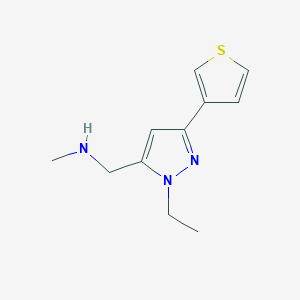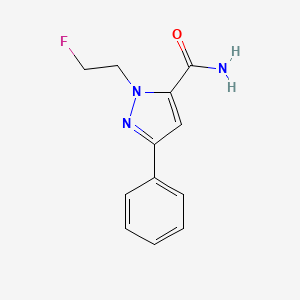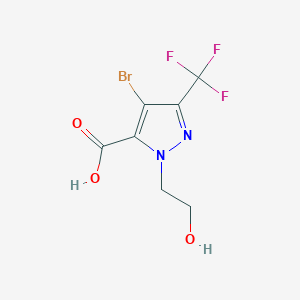
3-(2-azidoethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring system, followed by functionalization at the 3rd position with the ethyl and 2-azidoethyl groups. The azido group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring system, along with the ethyl and 2-azidoethyl substituents. The azido group is a functional group characterized by the formula N3, and it is known for its high reactivity .Chemical Reactions Analysis
The azido group in this compound could potentially undergo a variety of reactions, including reduction to an amine, or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the azido group could confer a degree of polarity to the molecule, and the ethyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Anticancer Activity
Indazole derivatives are extensively studied for their anticancer properties. These compounds have shown potential in targeting various signaling pathways involved in cancer progression, offering a basis for developing novel anticancer agents. The structural versatility of indazoles allows for the design of molecules with enhanced efficacy and specificity against different cancer types. For instance, certain indazole derivatives exhibit potent inhibitory effects on protein kinases, which play critical roles in cancer cell proliferation and survival, making them attractive candidates for cancer therapy (Denya, Malan, & Joubert, 2018).
Anti-inflammatory and Analgesic Effects
Research on indazole compounds has also uncovered their significant anti-inflammatory and analgesic effects. These properties are attributed to the ability of indazole derivatives to modulate various biochemical pathways involved in inflammation and pain perception. By inhibiting the production of pro-inflammatory cytokines and mediators, these compounds offer promising avenues for the treatment of inflammatory diseases and pain management (Emami et al., 2022).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral activities of indazole derivatives further highlight their potential in addressing various infectious diseases. These compounds have been evaluated against a range of bacteria and viruses, showing efficacy in inhibiting microbial growth and viral replication. The structural adaptability of indazoles enables the optimization of these compounds for targeted antimicrobial and antiviral therapies, addressing the growing concern of drug resistance (Ali et al., 2013).
Applications in Material Science and Chemistry
Beyond their biomedical applications, indazole derivatives find relevance in material science and chemistry, serving as building blocks for the synthesis of complex molecules and materials. Their unique chemical properties facilitate the development of novel catalysts, polymers, and functional materials with specific characteristics, such as enhanced stability, conductivity, or luminescence. This versatility underscores the potential of indazole derivatives in advancing scientific research and technology development (Sokolova & Nenajdenko, 2014).
Safety and Hazards
Orientations Futures
The study of azido-containing compounds is an active area of research, particularly in the field of click chemistry. This compound, with its combination of an indazole ring system and an azido group, could potentially be of interest in the development of new synthetic methodologies or as a building block in the synthesis of complex molecules .
Mécanisme D'action
Target of Action
Compounds with azidoethyl groups are often used in click chemistry, a type of chemical reaction used in bioconjugation . This suggests that the compound could potentially target a variety of biological molecules.
Mode of Action
Biochemical Pathways
The ability of azidoethyl groups to form covalent bonds with alkyne groups suggests that it could potentially interfere with any biochemical pathway involving proteins or other molecules with alkyne groups .
Pharmacokinetics
Compounds with azidoethyl groups are generally considered unstable and potentially explosive, which could impact their bioavailability and pharmacokinetics.
Result of Action
Action Environment
Environmental factors such as light and heat can influence the stability and reactivity of azidoethyl groups. These groups are known to undergo rapid decomposition upon exposure to light or heat, releasing nitrogen gas and forming highly reactive intermediates.
Propriétés
IUPAC Name |
3-(2-azidoethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-16-11(7-8-13-15-12)9-5-3-4-6-10(9)14-16/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWNNBFSQNXGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479657.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479658.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)
![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1479662.png)